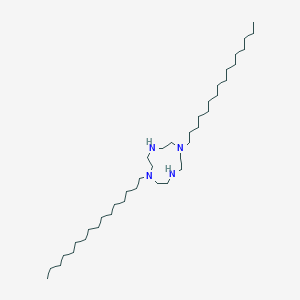
1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound that belongs to the family of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications. The structure of this compound consists of a 12-membered ring containing four nitrogen atoms, with two hexadecyl groups attached at the 1 and 7 positions.
Méthodes De Préparation
The synthesis of 1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane can be achieved through several synthetic routes. One common method involves the cyclization of linear tetraamines with appropriate alkylating agents. The reaction conditions typically include the use of solvents such as toluene or acetonitrile and catalysts like sodium or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete cyclization .
Industrial production methods for this compound often involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide .
Oxidation: The compound can be oxidized to form corresponding N-oxides, which can further react to form more complex structures.
Reduction: Reduction reactions typically yield amine derivatives, which can be used as intermediates in further chemical synthesis.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Applications De Recherche Scientifique
1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a ligand for the complexation of metal ions, which is essential for catalysis and material science .
In biology and medicine, the compound is utilized in the development of diagnostic agents and therapeutic drugs. Its ability to form stable complexes with metal ions makes it valuable for imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET). Additionally, it is used in the design of radiopharmaceuticals for targeted cancer therapy .
In the industrial sector, this compound is employed in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties enable the creation of materials with enhanced performance characteristics, such as increased strength, durability, and thermal stability .
Mécanisme D'action
The mechanism of action of 1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This complexation process is crucial for the compound’s applications in catalysis, imaging, and drug delivery .
The molecular targets and pathways involved in its mechanism of action depend on the specific application. For example, in MRI contrast agents, the compound forms complexes with gadolinium ions, enhancing the contrast of images by altering the relaxation times of water protons in the body. In targeted cancer therapy, the compound can deliver radioactive metal ions to tumor cells, causing localized damage and reducing the growth of cancerous tissues .
Comparaison Avec Des Composés Similaires
1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane is unique among similar compounds due to its specific structure and functional groups. Similar compounds include:
1,4,7,10-Tetraazacyclododecane: The parent compound without the hexadecyl groups. .
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid:
1,4,8,11-Tetraazacyclotetradecane: A larger macrocyclic compound with similar coordination properties but different chemical reactivity
The presence of hexadecyl groups in this compound enhances its lipophilicity and allows for unique interactions with biological membranes, making it particularly useful in biomedical applications .
Propriétés
Numéro CAS |
312494-61-4 |
|---|---|
Formule moléculaire |
C40H84N4 |
Poids moléculaire |
621.1 g/mol |
Nom IUPAC |
1,7-dihexadecyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C40H84N4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-43-37-31-41-33-39-44(40-34-42-32-38-43)36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42H,3-40H2,1-2H3 |
Clé InChI |
NPDIMAOOKUBCLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN1CCNCCN(CCNCC1)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)
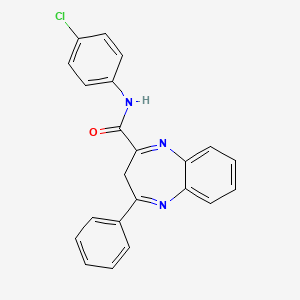
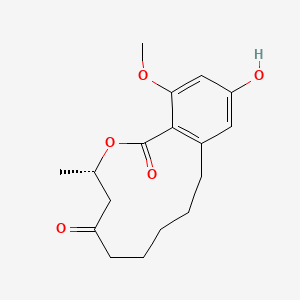
![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)
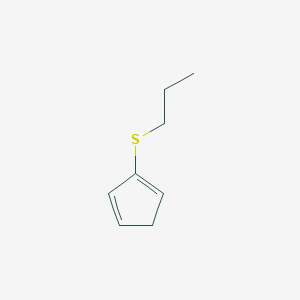
![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)

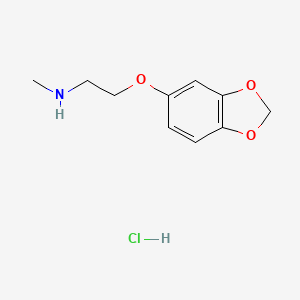
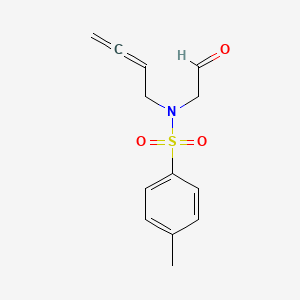
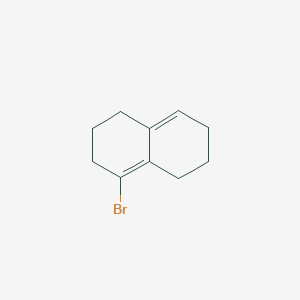
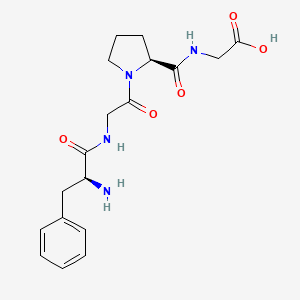
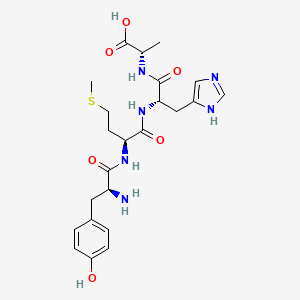
![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
